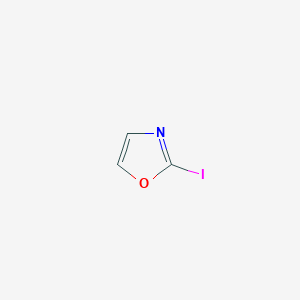

2-碘代噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Iodooxazole is a chemical compound with the molecular formula C3H2INO . It has a molecular weight of 194.96 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Synthesis Analysis

The synthesis of oxazoles, including 2-Iodooxazole, has been a subject of research due to their presence in many complex and biologically active natural and unnatural products . One method that has become particularly useful in this context is the metal-catalyzed synthesis of oxazole . Another approach involves the treatment of various alkyl iodides with 9-MeO-BBN, followed by in situ palladium-catalyzed carbon-carbon formation with 2-iodooxazoles .

Molecular Structure Analysis

The InChI code for 2-Iodooxazole is 1S/C3H2INO/c4-3-5-1-2-6-3/h1-2H . This code provides a specific string of characters that represent the molecular structure of the compound.

Chemical Reactions Analysis

2-Iodooxazole can undergo various chemical reactions. For instance, it can be used in palladium-catalyzed carbon-carbon formation reactions . Regioselective C2-alkylation on 2,4-di-iodooxazole under the same reaction conditions was also reported .

Physical And Chemical Properties Analysis

2-Iodooxazole is a solid substance . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C . The density of 2-Iodooxazole is approximately 2.227 g/cm3 .

科学研究应用

卤素交换重排

2-碘代噁唑已被研究其在卤素交换重排中的作用。研究人员研究了锂二异丙基酰胺介导的5-碘代噁唑卤素交换反应以生成4-碘代噁唑。这项研究提供了对反应机理的见解,提高了产率,使其在合成上有用 (Proust, Chellat, & Stambuli, 2011).

2-烷基-噁唑的合成

2-碘代噁唑的另一个重要应用是合成2-烷基取代的噁唑。通过铃木交叉偶联反应,研究人员实现了这些化合物的有效合成。该方法展示了区域选择性C2-烷基化,提供了良好到优异的产率,这对药物研究很重要 (Zhang, Liu, Liu, & Du, 2013).

噁唑的一锅合成

2-碘代噁唑也已被用于噁唑衍生物的一锅制备。该方法涉及使用碘代芳烃作为催化剂,从烷基芳基酮中有效获得2-甲基-5-芳基噁唑和2-乙基-5-芳基噁唑衍生物 (Kawano & Togo, 2008).

抗癌和抗肿瘤活性

虽然与2-碘代噁唑没有直接关系,但值得注意的是,结构相似的噁唑衍生物已被研究其抗癌和抗肿瘤潜力。此类研究突出了噁唑化合物在药物化学中的更广泛相关性 (Das, Sikdar, & Bairagi, 2016).

缓蚀

在另一个领域,与2-碘代噁唑相关的噁唑衍生物已被检查其作为缓蚀剂的有效性,证明了噁唑化合物在工业应用中的多功能性 (Moretti, Guidi, & Fabris, 2013).

安全和危害

未来方向

The future directions for 2-Iodooxazole could involve further exploration of its synthesis methods and potential applications. For instance, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research . Additionally, given the biological activity of similar compounds, further investigation into the potential biological applications of 2-Iodooxazole could also be a promising direction .

作用机制

Target of Action

2-Iodooxazole is a unique five-membered heterocycle . It is present in many complex and biologically active natural and unnatural products . .

Mode of Action

The mode of action of 2-Iodooxazole involves a process known as the halogen dance rearrangement . This reaction is mediated by lithium diisopropylamide and results in the conversion of 5-iodooxazoles to 4-iodooxazoles . The mechanism of this reaction has been investigated and compared to the reported mechanism for the halogen dance rearrangement of 5-bromooxazoles .

Biochemical Pathways

The biochemical pathways affected by 2-Iodooxazole involve the synthesis of oxazoles and benzoxazoles, metal-mediated deprotonations, metal-catalyzed cross-coupling reactions, and other miscellaneous reactions . These processes have been widely used, especially in the last decade . .

Result of Action

The result of the action of 2-Iodooxazole involves the successful synthesis of 4-iodooxazoles from 5-iodooxazoles . The reaction conditions were optimized, and the yields of iodooxazole were improved to a synthetically useful level .

生化分析

Biochemical Properties

It is known that oxazoles, the family to which 2-Iodooxazole belongs, are involved in various biochemical reactions

Molecular Mechanism

It is known that oxazoles can undergo various reactions such as metal-mediated deprotonations, metal-catalyzed cross-coupling reactions, and other miscellaneous reactions

Metabolic Pathways

Oxazoles can undergo various reactions, including synthesis, deprotonations, and halogen–metal exchange

属性

IUPAC Name |

2-iodo-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2INO/c4-3-5-1-2-6-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXCSHIEHGEJGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

877614-97-6 |

Source

|

| Record name | 2-iodo-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Fluorophenyl)-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2367644.png)

![[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B2367645.png)

![4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline](/img/structure/B2367649.png)

![3-Tert-butyl-6-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2367650.png)

![(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2367651.png)

![3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]prop-2-enamide](/img/structure/B2367661.png)